3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
- Its structure combines an indoline moiety, a pyrimidine ring, and a methoxy group, making it intriguing for drug development.
3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: is a complex heterocyclic compound with potential therapeutic applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of 2-oxoethylamine with indoline-2,3-dione, followed by cyclization to form the pyrimidine ring.
Reaction Conditions: These reactions typically occur under mild conditions, using suitable catalysts and solvents.
Industrial Production: While no large-scale industrial production methods are reported, research labs can synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups, affecting their biological properties.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its effects on cellular processes, such as cell growth, apoptosis, and signaling pathways.
Industry: Its use in pharmaceuticals, agrochemicals, or materials science warrants further exploration.
Mechanism of Action
FGFR Inhibition: Compound 4h (a related derivative) inhibits FGFR1, 2, and 3 . It likely disrupts FGFR signaling pathways involved in tumor growth.
Apoptosis Induction: In vitro, 4h inhibits breast cancer cell proliferation and induces apoptosis .
Migration and Invasion Suppression: 4h also reduces cancer cell migration and invasion .
Comparison with Similar Compounds
Uniqueness: Its specific combination of indoline, pyrimidine, and methoxy groups sets it apart.
Similar Compounds: While no direct analogs are mentioned, related pyrimidine derivatives exist .
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H20N4O4/c1-12-10-21-18-16(17(12)28-3)19(26)24(20(27)22(18)2)11-15(25)23-9-8-13-6-4-5-7-14(13)23/h4-7,10H,8-9,11H2,1-3H3 |
InChI Key |
PKBXMIMQOKIDEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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